Roxatidine bismuth citrate
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Overview
Description
Roxatidine bismuth citrate is a compound that combines the properties of roxatidine and bismuth citrate. Roxatidine is a histamine H2-receptor antagonist, which helps reduce stomach acid production, while bismuth citrate has bactericidal properties, particularly against Helicobacter pylori. This combination is primarily used for the treatment of gastrointestinal disorders such as peptic ulcers and gastritis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of roxatidine bismuth citrate involves the reaction of roxatidine acetate with bismuth citrate. The process typically includes dissolving roxatidine acetate in a suitable solvent, followed by the addition of bismuth citrate under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory preparation. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The reaction is carried out in reactors with precise control over temperature, pH, and mixing to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Roxatidine bismuth citrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the bismuth component, affecting its oxidation state and reactivity.
Substitution: Substitution reactions can occur at the functional groups of roxatidine, leading to the formation of derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of bismuth oxides, while substitution reactions can produce various roxatidine derivatives .
Scientific Research Applications
Roxatidine bismuth citrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the interactions between histamine H2-receptor antagonists and bismuth compounds.
Biology: The compound is studied for its effects on bacterial growth, particularly Helicobacter pylori, and its potential use in antimicrobial therapies.
Medicine: this compound is used in the treatment of gastrointestinal disorders, and research is ongoing to explore its potential in treating other conditions such as viral infections.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and formulations .
Mechanism of Action
The mechanism of action of roxatidine bismuth citrate involves multiple pathways:
Histamine H2-Receptor Antagonism: Roxatidine blocks histamine H2 receptors on the parietal cells in the stomach, reducing acid secretion.
Bactericidal Action: Bismuth citrate exerts a bactericidal effect on Helicobacter pylori by disrupting its cell wall and inhibiting its enzymes.
Synergistic Effect: The combination of roxatidine and bismuth citrate enhances the overall therapeutic effect, providing both acid suppression and antimicrobial action .
Comparison with Similar Compounds
Similar Compounds
Ranitidine Bismuth Citrate: Similar to roxatidine bismuth citrate, ranitidine bismuth citrate combines a histamine H2-receptor antagonist with bismuth citrate for the treatment of gastrointestinal disorders.
Colloidal Bismuth Subcitrate: This compound is used for similar indications but does not include a histamine H2-receptor antagonist.
Bismuth Subsalicylate: Known for its use in treating gastrointestinal issues, it also has bactericidal properties but lacks the acid-suppressing component .
Uniqueness
This compound is unique due to its dual action of acid suppression and bactericidal effect, making it particularly effective in treating conditions associated with Helicobacter pylori infections. Its combination of properties provides a comprehensive approach to managing gastrointestinal disorders .
Properties
Molecular Formula |
C23H31BiN2O10 |
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Molecular Weight |
704.5 g/mol |
IUPAC Name |
bismuth;2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C17H26N2O3.C6H8O7.Bi/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;7-3(8)1-6(13,5(11)12)2-4(9)10;/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+3/p-3 |
InChI Key |
UDQFPZUHQOHJDH-UHFFFAOYSA-K |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Bi+3] |
Origin of Product |
United States |
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